molecular formula C7H13NO2 B13209615 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde

Cat. No.: B13209615
M. Wt: 143.18 g/mol
InChI Key: MDPVZCZVBAMJFP-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C7H13NO2 It features a cyclobutyl ring with an aminomethyl group and a hydroxyacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde typically involves the cyclization of suitable precursors followed by functional group modifications. One common approach is the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction and oxidation steps to introduce the aminomethyl and hydroxyacetaldehyde groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyacetaldehyde moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde is unique due to the presence of both an aminomethyl group and a hydroxyacetaldehyde moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C7H13NO2/c8-5-7(2-1-3-7)6(10)4-9/h4,6,10H,1-3,5,8H2

InChI Key

MDPVZCZVBAMJFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(C=O)O

Origin of Product

United States

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